molecular formula C19H22ClN3O B4735185 N-(3-chloro-4-methylphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea

N-(3-chloro-4-methylphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea

Cat. No. B4735185
M. Wt: 343.8 g/mol
InChI Key: DGWVIKPRZOCFSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methylphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea, also known as CM-272, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound was first synthesized in the early 2000s and has since been the subject of numerous scientific studies.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea involves the inhibition of a protein called heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that is involved in the folding and stabilization of other proteins, many of which are involved in cancer cell growth and survival. By inhibiting Hsp90, N-(3-chloro-4-methylphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea disrupts the function of these proteins, leading to the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that N-(3-chloro-4-methylphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea has a number of biochemical and physiological effects. For example, it has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been found to inhibit the formation of new blood vessels, which is a process that is necessary for the growth and spread of cancer cells. Furthermore, N-(3-chloro-4-methylphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea has been shown to enhance the immune response against cancer cells, which can lead to their elimination by the body's immune system.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-chloro-4-methylphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea for lab experiments is that it has been extensively studied and its mechanism of action is well understood. Additionally, it has been found to be effective against a variety of cancer types, which makes it a useful tool for studying cancer biology. However, one limitation of N-(3-chloro-4-methylphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea is that it can be difficult to obtain in large quantities, which can make it challenging to use in certain types of experiments.

Future Directions

There are several future directions for research on N-(3-chloro-4-methylphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea. One area of interest is the development of new and more efficient synthesis methods for the compound. Additionally, researchers are exploring the potential use of N-(3-chloro-4-methylphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea in combination with other cancer treatments, such as immunotherapy. Furthermore, studies are being conducted to better understand the long-term effects of N-(3-chloro-4-methylphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea on cancer cells and to identify potential biomarkers that can be used to predict patient response to the treatment.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea has been extensively studied for its potential use in cancer treatment. In particular, it has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-(3-chloro-4-methylphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea has been found to be effective against a variety of cancer types, including breast, lung, and prostate cancer. Furthermore, studies have shown that N-(3-chloro-4-methylphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea can enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.

properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-3-[4-(pyrrolidin-1-ylmethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O/c1-14-4-7-17(12-18(14)20)22-19(24)21-16-8-5-15(6-9-16)13-23-10-2-3-11-23/h4-9,12H,2-3,10-11,13H2,1H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGWVIKPRZOCFSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=CC=C(C=C2)CN3CCCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloro-4-methylphenyl)-3-[4-(pyrrolidin-1-ylmethyl)phenyl]urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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